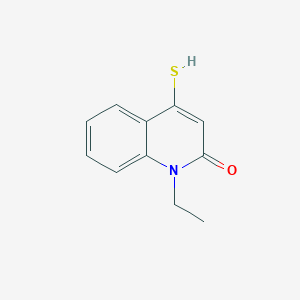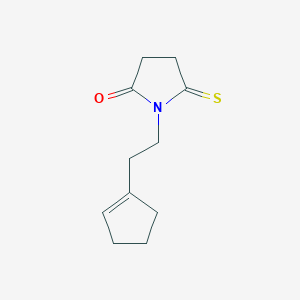
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one is an organic compound characterized by a unique structure that combines a cyclopentene ring with a thioxopyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethyl Group: The ethyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thioxopyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions to form the thioxopyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thioxopyrrolidinone to a pyrrolidinone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the thioxo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Pyrrolidinone derivatives
Substitution: Amine or alcohol-substituted pyrrolidinones
Aplicaciones Científicas De Investigación
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparación Con Compuestos Similares
1-(2-(Cyclopent-1-en-1-yl)ethyl)-2-thioxopyrrolidin-2-one: Similar structure but with a different substitution pattern.
Cyclopent-1-en-1-yl derivatives: Compounds with the cyclopentene ring but different functional groups.
Thioxopyrrolidinone derivatives: Compounds with the thioxopyrrolidinone core but different side chains.
Uniqueness: 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one is unique due to the specific combination of the cyclopentene and thioxopyrrolidinone moieties, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
1-[2-(cyclopenten-1-yl)ethyl]-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H15NOS/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clave InChI |
DEDGHVWUJAFXDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CCN2C(=O)CCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


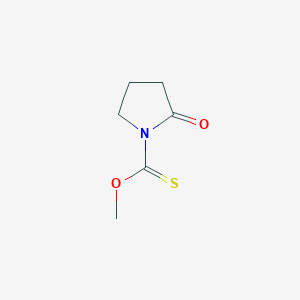
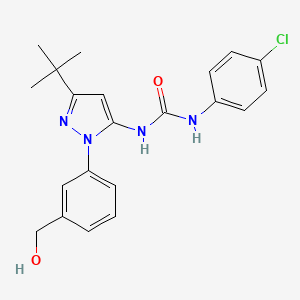


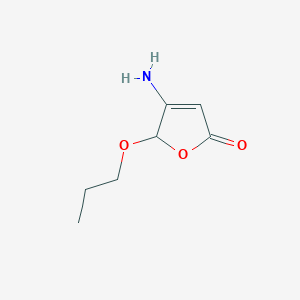
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



